Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-
CAS No.: 159683-81-5
Cat. No.: VC15966797
Molecular Formula: C11H22O2Si
Molecular Weight: 214.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159683-81-5 |
|---|---|
| Molecular Formula | C11H22O2Si |
| Molecular Weight | 214.38 g/mol |
| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxy-2-methylidenebutanal |
| Standard InChI | InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,1,7-8H2,2-6H3 |
| Standard InChI Key | DMTHHYHKHVDTGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC(=C)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- (CAS: 159683-81-5) possesses the molecular formula C₁₁H₂₂O₂Si and a molecular weight of 214.38 g/mol. The compound features:
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A butanal backbone with a methylene group at the C2 position.
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A TBDMS ether at the C4 position, providing steric bulk and chemical stability.
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An α,β-unsaturated aldehyde moiety, enabling conjugation and electrophilic reactivity.
The Canonical SMILES representation (CC(C)(C)[Si](C)(C)OCCC(=C)C=O) underscores the spatial arrangement of functional groups, critical for understanding its reactivity.
Spectroscopic Properties
While experimental spectral data for this compound remains limited, analogues such as 4-(tert-butyldimethylsilyloxy)butanal exhibit distinct NMR profiles:
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¹H NMR: Resonances at δ 9.68 ppm (aldehyde proton), δ 3.60–3.70 ppm (methyleneoxy protons), and δ 0.90 ppm (tert-butyl group) .
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¹³C NMR: Signals near δ 201 ppm (aldehyde carbon) and δ 25–30 ppm (Si-bound methyl groups) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically begins with 4-(tert-butyldimethylsilanyloxy)butan-1-ol as the precursor. A representative procedure involves:
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Swern Oxidation: Treatment with oxalyl chloride (2.1 mL, 24 mmol) and dimethyl sulfoxide (DMSO) in dichloromethane (CH₂Cl₂) at −78°C .
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Quenching: Addition of triethylamine (14.0 mL, 100 mmol) to neutralize HCl byproducts.
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Purification: Flash chromatography (petroleum ether/EtOAc, 90:10) yields the aldehyde in 96% yield as a colorless oil .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | −78°C to RT |
| Solvent | CH₂Cl₂ |
| Catalyst/Reagent | Oxalyl chloride, DMSO |
Industrial Production Challenges
Industrial scalability faces hurdles due to:
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Low-Temperature Requirements: Maintaining −78°C in large batches is energy-intensive.
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Cost of Silylating Agents: TBDMS chloride (≈$450/kg) contributes to high production costs.
Chemical Reactivity and Functionalization
Oxidation Reactions
The α,β-unsaturated aldehyde undergoes selective oxidation:
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Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) yields epoxide derivatives, valuable in asymmetric synthesis .
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Baeyer-Villiger Oxidation: Ketone formation occurs with peracids, though competing aldehyde oxidation limits yields.
Reduction Pathways
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Catalytic Hydrogenation: Pd/C-mediated reduction saturates the C=C bond, producing 4-(TBDMS-oxy)butanal.
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Luche Reduction: Selective reduction of the aldehyde to alcohol using NaBH₄/CeCl₃ preserves the silyl ether .
Silyl Ether Cleavage
The TBDMS group is cleaved under mild acidic conditions:
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HF·Pyridine: Removes the silyl protector while leaving aldehyde intact .
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TBAF (Tetrabutylammonium fluoride): Efficient deprotection in THF at 0°C .
Applications in Organic Synthesis
Asymmetric Allylation
The compound serves as a chiral allylating agent in Keck allylation reactions, enabling access to tertiary alcohols with >90% enantiomeric excess (ee) .
Natural Product Synthesis
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Terpenoid Precursor: The TBDMS group stabilizes intermediates in taxane synthesis.
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Peptide Modifications: Conjugation with amino acids via reductive amination enhances peptide stability .
| Hazard Statement | Code | Precautions |
|---|---|---|
| Respiratory irritation | H335 | Use fume hood |
| Eye damage | H319 | Goggles required |
| Flammable liquid | H227 | Avoid ignition sources |
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